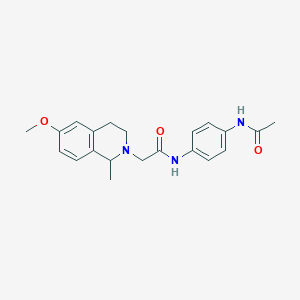![molecular formula C12H20N4O4 B7434707 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid](/img/structure/B7434707.png)
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid, also known as MOHA, is a synthetic compound that has been widely used in scientific research. This compound has been known to exhibit various biological activities, making it an important tool in the study of biological systems.
作用機序
The mechanism of action of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid is not fully understood. However, it has been shown to inhibit the interaction between two proteins by binding to a specific site on one of the proteins. This binding prevents the two proteins from interacting, which can lead to the identification of new therapeutic targets.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. One of the most important effects is its ability to inhibit the growth of cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in lab experiments is its ability to inhibit protein-protein interactions. This can lead to the identification of new therapeutic targets. Additionally, this compound has been shown to exhibit various biological activities, making it an important tool in the study of biological systems. However, one of the limitations of using this compound in lab experiments is its high cost and limited availability.
将来の方向性
There are many future directions for the use of 3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid in scientific research. One of the most important directions is the identification of new therapeutic targets for various diseases. Additionally, this compound can be used in the study of protein-protein interactions, which can lead to the development of new drugs. Furthermore, this compound can be modified to improve its biological activity, making it an even more important tool in scientific research.
Conclusion:
This compound is a synthetic compound that has been widely used in scientific research. This compound has been shown to exhibit various biological activities, making it an important tool in the study of biological systems. This compound has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been shown to exhibit anti-inflammatory effects, making it a potential therapeutic target for inflammatory diseases. There are many future directions for the use of this compound in scientific research, including the identification of new therapeutic targets and the development of new drugs.
合成法
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid can be synthesized using a variety of methods. One of the most common methods involves the reaction of 5-methyl-1,3,4-oxadiazol-2-amine with 6-bromohexanoyl chloride, followed by the reaction with 3-amino-propanoic acid. This method yields a high purity product that can be used in various scientific research applications.
科学的研究の応用
3-[6-[(5-Methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid has been widely used in scientific research due to its ability to exhibit various biological activities. One of the most important applications of this compound is in the study of protein-protein interactions. This compound has been shown to inhibit the interaction between two proteins, which can lead to the identification of new therapeutic targets. Additionally, this compound has been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells.
特性
IUPAC Name |
3-[6-[(5-methyl-1,3,4-oxadiazol-2-yl)amino]hexanoylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O4/c1-9-15-16-12(20-9)14-7-4-2-3-5-10(17)13-8-6-11(18)19/h2-8H2,1H3,(H,13,17)(H,14,16)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXBKIYFNVTFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)NCCCCCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

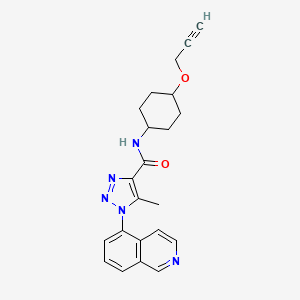
![N-[(6-fluoro-4-methylpyridin-3-yl)methyl]-4-azatricyclo[5.2.1.02,6]decane-4-carboxamide](/img/structure/B7434636.png)
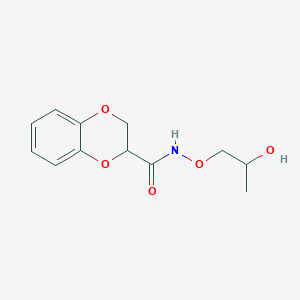
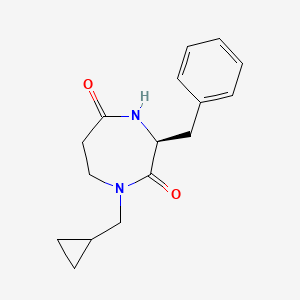
![5-bromo-6-methyl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)pyrimidin-4-amine](/img/structure/B7434652.png)
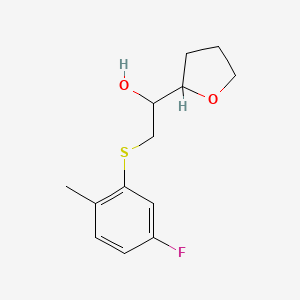
![3-[(3-Hydroxycyclobutyl)methyl]-6-(2-methylphenyl)-1,3-diazinane-2,4-dione](/img/structure/B7434663.png)
![methyl 2-[5-(4-fluorophenyl)-1-methylpyrazol-3-yl]-1,3-dioxo-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-7-carboxylate](/img/structure/B7434669.png)
![Methyl 4-[[2-(oxolan-2-yl)morpholine-4-carbonyl]amino]cyclohexane-1-carboxylate](/img/structure/B7434684.png)
![1'-(5-methylpyrazine-2-carbonyl)spiro[3H-indene-2,4'-piperidine]-1-one](/img/structure/B7434688.png)
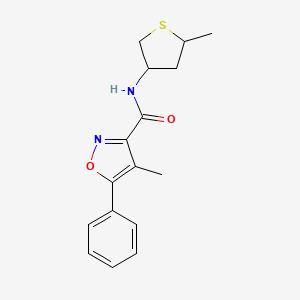
![4-(dimethylamino)-N-methyl-N-[(5-oxo-1,4-dihydro-1,2,4-triazol-3-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B7434700.png)
![N-(3-methylphenyl)-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B7434708.png)
